![molecular formula C18H17F3N2O2 B215445 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215445.png)
4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as LMK-235, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects by inhibiting the activity of the enzyme N-myristoyltransferase (NMT). NMT is involved in the process of myristoylation, which is essential for the proper functioning of various proteins. By inhibiting NMT, this compound disrupts the myristoylation process, leading to the inhibition of various signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential processes for the spread of cancer. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity towards NMT, which reduces the risk of off-target effects. However, the use of this compound in lab experiments can be limited by its solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide in scientific research. One potential area of research is the development of this compound as a therapeutic agent for the treatment of cancer and inflammation. Another potential area of research is the investigation of the effects of this compound on other diseases, such as autoimmune disorders. Additionally, there is a need for further studies to optimize the synthesis and formulation of this compound for improved solubility and stability.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research studies. Its specificity towards NMT and its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of therapeutic agents for the treatment of cancer and inflammation. Further research is needed to optimize the synthesis and formulation of this compound and to investigate its potential use in other diseases.
Synthesemethoden
The synthesis of 4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction with 2-(trifluoromethyl)benzoyl chloride. The final product is obtained through the purification process, which includes recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-(isobutyrylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies. This compound has also been found to inhibit the growth of cancer cells, including breast, lung, and pancreatic cancer cells.
Eigenschaften
Molekularformel |
C18H17F3N2O2 |
---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
4-(2-methylpropanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17F3N2O2/c1-11(2)16(24)22-13-9-7-12(8-10-13)17(25)23-15-6-4-3-5-14(15)18(19,20)21/h3-11H,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
LVOYHRRFGCJCRU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.